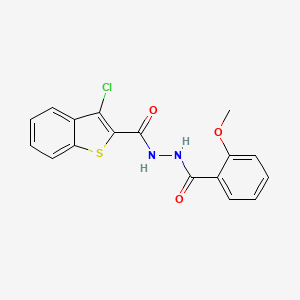
3-chloro-N'-(2-methoxybenzoyl)-1-benzothiophene-2-carbohydrazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzothiophene carbohydrazide derivatives involves condensation reactions between benzaldehydes and benzothiophene carbohydrazides in the presence of acetic acid in ethanol. These reactions yield compounds with distinct molecular structures confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry (Naganagowda et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of benzothiophene and benzoyl groups, which contribute to their chemical reactivity and potential biological activities. Structural elucidation is typically achieved through single-crystal X-ray diffraction, revealing their precise geometric arrangements (Karrouchi et al., 2021).
Chemical Reactions and Properties
Benzothiophene carbohydrazide derivatives undergo various chemical reactions, including cyclization and condensation, which alter their chemical properties. These reactions are influenced by the presence of functional groups, such as methoxy and chloro groups, which can affect their reactivity and interactions with other molecules (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are determined by their molecular structures. These properties are crucial for their application in various fields, including material science and pharmaceuticals. The detailed analysis of these properties requires comprehensive experimental studies, including thermal analysis and solubility tests.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for understanding the compound's behavior in chemical reactions and potential applications. These properties are explored through spectroscopic studies and computational chemistry techniques, providing insights into their electronic structures and reaction mechanisms (Singh et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3-Chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, a related compound, has been synthesized and characterized through various analytical techniques. This synthesis involved the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide, indicating the versatility of 3-chloro-N'-(2-methoxybenzoyl)-1-benzothiophene-2-carbohydrazide in chemical synthesis (Naganagowda et al., 2014).
Biological Activity
- The compound has been utilized in the synthesis of various heterocyclic compounds containing the benzothiophene moiety. These compounds, derived from 3-chloro-1-benzothiophene-2-carbohydrazide, have been screened for antimicrobial, analgesic, and anthelmintic activities, showcasing its potential in medicinal chemistry (Naganagowda et al., 2011).
Molecular Docking and Spectroscopic Studies
- In another study, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a similar compound, was synthesized and characterized. It underwent molecular docking and spectroscopic studies, highlighting the importance of such compounds in the field of molecular chemistry and drug design (Karrouchi et al., 2021).
Synthesis of Derivatives
- The compound also plays a role in the synthesis of various derivatives like oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene. This demonstrates its utility in the creation of a wide range of chemical entities for further exploration in different fields of chemistry (Sharba et al., 2005).
Antimicrobial Activity
- Additionally, its derivatives have been tested for antimicrobial activity, contributing to the development of new antimicrobial agents. The synthesis and biological evaluation of these compounds highlight the potential of 3-chloro-N'-(2-methoxybenzoyl)-1-benzothiophene-2-carbohydrazide in the field of pharmaceutical research (Naganagowda & Petsom, 2011).
Propiedades
IUPAC Name |
3-chloro-N'-(2-methoxybenzoyl)-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-23-12-8-4-2-6-10(12)16(21)19-20-17(22)15-14(18)11-7-3-5-9-13(11)24-15/h2-9H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQJBOPCWMWENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-[(2-methoxyphenyl)carbonyl]-1-benzothiophene-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4581742.png)
![methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4581750.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4581758.png)
![ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4581765.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4581771.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B4581781.png)



![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)
![1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4581828.png)
![4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4581833.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4581860.png)